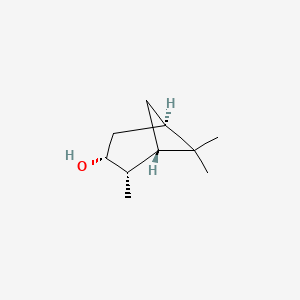

Pinocampheol

Beschreibung

Eigenschaften

CAS-Nummer |

25465-65-0 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

(2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |

InChI |

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7?,8?,9-/m1/s1 |

InChI-Schlüssel |

REPVLJRCJUVQFA-MDVIFZSFSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O |

Kanonische SMILES |

CC1C2CC(C2(C)C)CC1O |

Andere CAS-Nummern |

35998-01-7 25465-65-0 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (-)-Pinocampheol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinocampheol is a bicyclic monoterpenoid alcohol that has garnered interest within the scientific community for its potential biological activities. As a component of various essential oils, it contributes to their aromatic profile and has been investigated for its insecticidal and potential neuromodulatory effects. A thorough understanding of its physical properties is fundamental for its isolation, characterization, and application in research and development, particularly in fields such as pharmacology and natural product chemistry. This guide provides a comprehensive overview of the known physical characteristics of (-)-Pinocampheol, detailed experimental protocols for their determination, and a visualization of a potential signaling pathway it may modulate.

Core Physical Properties

The physical properties of (-)-Pinocampheol are crucial for its handling, formulation, and analysis. The following table summarizes the key quantitative data available for this compound.

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | - |

| Molecular Weight | 154.25 g/mol | --INVALID-LINK--[1] |

| Melting Point | 67 °C | --INVALID-LINK--[1] |

| Boiling Point | 210-213 °C (at 760 mmHg) | Estimated from Pinocamphone --INVALID-LINK--[2] |

| Density | Data not available | - |

| Specific Rotation [α]D | Data not available | - |

| Water Solubility | Slightly soluble | --INVALID-LINK-- |

| Solubility in Organic Solvents | Soluble in alcohol | --INVALID-LINK--[2] |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following are detailed methodologies for the key experiments cited.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry (-)-Pinocampheol is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube. The side arm of the Thiele tube is gently heated, and the temperature is monitored.

-

Digital Apparatus: The capillary tube is placed in the heating block of the digital melting point apparatus.

-

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Siwoloboff Method):

-

Sample Preparation: A small amount (0.5-1 mL) of molten (-)-Pinocampheol is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid.

-

Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a high-boiling point oil.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Recording: The liquid will begin to cool and will eventually be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the ambient atmospheric pressure.

Determination of Specific Rotation

Specific rotation is a property of a chiral chemical compound and is a measure of the extent to which it rotates the plane of polarized light.

Apparatus:

-

Polarimeter

-

Polarimeter cell (tube of a specific length, e.g., 1 dm)

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: A known mass of (-)-Pinocampheol is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., ethanol, chloroform) in a volumetric flask to give a known concentration (c, in g/mL).

-

Blank Measurement: The polarimeter cell is filled with the pure solvent, and the reading is taken. This is the zero or blank reading.

-

Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared solution of (-)-Pinocampheol. The observed rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL). The temperature and wavelength of light used are also reported.

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure (Qualitative):

-

A small, measured amount of (-)-Pinocampheol (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL of water, ethanol, chloroform) is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, it is deemed soluble. If it remains, it is considered insoluble or slightly soluble.

Procedure (Quantitative):

-

An excess amount of (-)-Pinocampheol is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.

-

The undissolved solid is separated from the solution by filtration or centrifugation.

-

A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. This allows for the calculation of solubility in terms of g/100 mL or other units.

Potential Signaling Pathway and Experimental Workflow

While the precise molecular targets of (-)-Pinocampheol are still under extensive investigation, evidence suggests that various terpenes can modulate the activity of the γ-aminobutyric acid type A (GABAA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates a plausible mechanism of action for (-)-Pinocampheol as a positive allosteric modulator of the GABAA receptor.

Caption: Proposed positive allosteric modulation of the GABAA receptor by (-)-Pinocampheol.

The following diagram outlines a logical workflow for the experimental determination of the key physical properties of (-)-Pinocampheol.

Caption: Experimental workflow for the determination of physical properties of (-)-Pinocampheol.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pinocampheol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocampheol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound with a complex stereochemistry that gives rise to a variety of isomers. This guide provides a comprehensive overview of the chemical structure, stereochemical configurations, and physicochemical properties of the principal stereoisomers of this compound. Detailed experimental protocols for the synthesis and separation of these isomers are presented, alongside a comparative analysis of their spectroscopic data. This document aims to serve as a critical resource for researchers engaged in natural product chemistry, stereoselective synthesis, and the development of novel therapeutic agents.

Chemical Structure and Identification of Chiral Centers

This compound possesses a rigid bicyclo[3.1.1]heptane skeleton, which is substituted with a hydroxyl group and three methyl groups. The core structure contains four chiral centers, leading to the theoretical possibility of 2^4 = 16 stereoisomers. The key chiral centers are located at the C1, C2, C3, and C5 positions of the bicyclic system.

The systematic IUPAC name for this compound is 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol. The numbering of the carbon atoms in the pinane skeleton is crucial for the unambiguous assignment of the stereochemical configuration of each chiral center.

Stereoisomers of this compound

The various stereoisomers of this compound are classified as enantiomers and diastereomers. The most commonly encountered and studied isomers include this compound, isothis compound, neothis compound, and neoisothis compound, each existing as a pair of enantiomers (+ and -). The relationship between these diastereomers arises from the different spatial arrangements of the hydroxyl group and the methyl group at the C2 position relative to the gem-dimethyl bridge.

Stereoisomeric Relationships

The stereochemical relationships between the major isomers of this compound can be visualized as follows:

Physicochemical Properties of this compound Stereoisomers

The different spatial arrangements of the functional groups in the stereoisomers of this compound result in distinct physicochemical properties. These differences are critical for their separation and identification.

| Stereoisomer | IUPAC Name (including stereochemistry) | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |

| (-)-Pinocampheol | (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 67-69 | - | -36.5° (c=10, Benzene) |

| (+)-Pinocampheol | (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 66-68 | - | +37.2° (c=10, Benzene) |

| (-)-Isothis compound | (1R,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 55-57 | 218-219 | -32.8° (c=10, Benzene) |

| (+)-Isothis compound | (1S,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 56-57 | 219 | +32.5° (c=10, Benzene) |

| (+)-Neothis compound | (1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 24-26 | 98-100 (10 mmHg) | +19.8° (c=1, EtOH) |

| (-)-Neothis compound | (1S,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 25-27 | 99-101 (10 mmHg) | -20.1° (c=1, EtOH) |

| (+)-Neoisothis compound | (1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 38-40 | - | +1.5° (c=1, EtOH) |

| (-)-Neoisothis compound | (1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 39-41 | - | -1.8° (c=1, EtOH) |

Experimental Protocols

Synthesis of (-)-Isothis compound from (+)-α-Pinene

This procedure outlines the stereoselective synthesis of (-)-isothis compound via the hydroboration-oxidation of (+)-α-pinene.

Materials:

-

(+)-α-Pinene

-

Borane-tetrahydrofuran complex (1 M in THF) or Diborane gas

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

A dry, nitrogen-flushed flask is charged with (+)-α-pinene and anhydrous THF.

-

The flask is cooled in an ice bath, and the borane-THF complex is added dropwise while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0 °C for several hours, then allowed to warm to room temperature and stirred overnight.

-

The resulting trialkylborane is oxidized by the slow, sequential addition of 3 M NaOH and 30% H₂O₂, keeping the temperature below 40 °C.

-

The mixture is stirred at room temperature for several hours.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure (-)-isothis compound.

Separation of this compound Diastereomers

Diastereomers of this compound can be separated using standard chromatographic techniques due to their different physical properties.

Method: Preparative Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

A slurry of silica gel in hexane is packed into a glass column.

-

The crude mixture of this compound isomers is dissolved in a minimum amount of the mobile phase and loaded onto the column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The composition of each fraction is monitored by TLC.

-

Fractions containing the pure desired diastereomer are combined, and the solvent is evaporated.

-

Spectroscopic Analysis

Spectroscopic methods are indispensable for the identification and differentiation of this compound stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of this compound isomers. The chemical shifts and coupling constants of the protons, particularly those on the chiral carbons and the hydroxyl-bearing carbon, are highly sensitive to their spatial orientation.

¹H NMR: The chemical shift of the H-3 proton (the proton on the carbon bearing the hydroxyl group) is a key diagnostic signal. Its multiplicity and coupling constants with neighboring protons provide information about the cis or trans relationship with the adjacent methyl group at C-2.

¹³C NMR: The chemical shifts of the carbon atoms, especially C-2, C-3, and the methyl carbons, vary significantly among the different diastereomers, allowing for their unambiguous identification.

Infrared (IR) Spectroscopy

The IR spectra of this compound isomers are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The exact position and shape of this band can be influenced by intramolecular hydrogen bonding, which may differ between diastereomers. The C-O stretching vibration typically appears in the 1000-1200 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will also show unique patterns for each stereoisomer.

Conclusion

The rich stereochemistry of this compound presents both challenges and opportunities in the fields of organic synthesis and medicinal chemistry. A thorough understanding of the structure, properties, and synthesis of its various stereoisomers is fundamental for harnessing their potential. This guide provides a detailed framework for the identification, separation, and characterization of this compound isomers, serving as a valuable resource for the scientific community.

The Occurrence and Analysis of Pinocampheol and Related Monoterpenoids in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of pinocampheol and its structurally related compounds—pinocamphone, isopinocamphone, and trans-pinocarveol—in various essential oils. The document details the methodologies for their extraction and quantitative analysis and explores their biological context.

Quantitative Data on this compound and Related Compounds in Essential Oils

The concentration of this compound and its associated monoterpenoids can vary significantly based on the plant species, geographical origin, harvest time, and specific chemotype. The following table summarizes the quantitative data reported in the literature for key essential oils.

| Essential Oil Source | Compound | Concentration (%) |

| Hyssopus officinalis (Hyssop) | Pinocamphone | 10.3 - 45.23[1] |

| Isopinocamphone | 3.2 - 43.02[2][3] | |

| cis-Pinocamphone | Decreases with water deficit | |

| Pinocarveol | Present, but quantitative data not specified in snippets | |

| Tanacetum vulgare (Tansy) | trans-Chrysanthenyl acetate | 18.35 - 76.09[4][5] |

| Camphor | 1.27 - 31.21[5] | |

| β-Thujone | 6.06[4] | |

| Pinocamphone | Not a major component in the cited studies | |

| Artemisia species | trans-Pinocarveol | 9.6 - 10.2 in A. persica and A. santonicum[6] |

| Salvia officinalis (Sage) | α-Thujone | 21.43 - 40.10[7] |

| Camphor | 11.31 - 37.67[7] | |

| 1,8-Cineole | 4.47 - 9.17[7] | |

| Pinene (α and β) | 1.55 - 7.04[7] |

Experimental Protocols

The extraction and analysis of this compound and related compounds from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. A Clevenger-type apparatus is frequently employed.

-

Apparatus: Clevenger-type hydrodistillation unit, heating mantle, round-bottom flask, condenser, and collection vessel.

-

Procedure:

-

Sample Preparation: The aerial parts of the plant (leaves, flowers, stems) are air-dried and, if necessary, ground to a coarse powder to increase the surface area for extraction.

-

Distillation: A known quantity of the prepared plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam passes through the plant material, carrying the volatile essential oils.

-

Condensation: The steam and essential oil vapor mixture is directed into a condenser, where it is cooled and condenses back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility and density difference, the essential oil will typically form a layer on top of the aqueous phase (hydrosol). The oil is then separated.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of the individual components of an essential oil.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer detector (GC-MS).

-

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, TG-5MS).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injection: A small volume (e.g., 1 µL) of the diluted essential oil is injected in split or splitless mode. The injector temperature is typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C) at a specific rate (e.g., 3-4°C/min).

-

MS Detector: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range scanned is usually from 40 to 500 amu.

-

-

Compound Identification and Quantification:

-

Identification: The identification of individual compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds and entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each compound is calculated from the peak area in the total ion chromatogram.

-

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the extraction and analysis of this compound and related compounds from plant material.

Caption: Workflow for Essential Oil Extraction and Analysis.

Potential Biological Activity of Pinocarveol

While specific signaling pathways for this compound are not well-documented, the related compound trans-pinocarveol has been reported to act as a modulator of GABA(A) receptors. The following diagram illustrates a simplified, hypothetical signaling pathway based on this activity.

Caption: Hypothetical GABA(A) Receptor Modulation by trans-Pinocarveol.

References

- 1. youtube.com [youtube.com]

- 2. Composition and antifungal activity of two essential oils of hyssop (Hyssopus officinalis L.) [agris.fao.org]

- 3. Comparison of the Chemical Composition of Essential Oils Isolated from Hyssop (Hyssopus officinalis L.) with Blue, Pink and White Flowers [agris.fao.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. laevo-pinocarveol, 547-61-5 [thegoodscentscompany.com]

- 7. vipsen.vn [vipsen.vn]

Synthesis of Pinocampheol from α-Pinene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pinocampheol from α-pinene, a key transformation in the utilization of this abundant natural terpene. The document details the primary synthetic routes, with a focus on providing actionable experimental protocols and comparative data to aid in laboratory research and process development.

Introduction

This compound, a bicyclic monoterpenoid alcohol, exists as several stereoisomers, with isothis compound being a prominent example. These compounds are valuable chiral building blocks in asymmetric synthesis and are of interest in the pharmaceutical and fragrance industries. The ready availability of α-pinene from turpentine oil makes it an attractive starting material for the stereoselective synthesis of this compound and its derivatives. This guide explores the prevalent methods for this conversion, emphasizing reaction conditions, yields, and stereochemical outcomes.

Primary Synthetic Route: Hydroboration-Oxidation

The hydroboration-oxidation of α-pinene is the most widely employed and stereoselective method for the synthesis of isothis compound, the diastereomer of this compound. This two-step reaction proceeds via an anti-Markovnikov addition of a borane reagent to the double bond, followed by oxidation to the corresponding alcohol.

Reaction Pathway and Stereochemistry

The hydroboration of α-pinene with borane reagents such as borane-tetrahydrofuran complex (BH₃-THF) or diborane generated in situ typically proceeds from the less hindered face of the bicyclic system. This directs the boron atom to the C-3 carbon, leading to the formation of a diisopinocampheylborane intermediate. Subsequent oxidation with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of configuration, yielding primarily isothis compound. The stereochemistry of the starting α-pinene enantiomer dictates the stereochemistry of the resulting isothis compound.

Caption: Reaction pathway for the synthesis of isothis compound from α-pinene via hydroboration-oxidation.

Experimental Protocol: Hydroboration-Oxidation of (+)-α-Pinene

The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for detailed and verified experimental methods.

Materials:

-

(+)-α-Pinene

-

Borane-methyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Hydroboration: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with borane-methyl sulfide complex (1.0 M in THF, 100 mmol) and anhydrous THF (50 mL). The flask is cooled to 0 °C in an ice bath. (+)-α-Pinene (27.2 g, 200 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Oxidation: The reaction mixture is cooled again to 0 °C. A solution of 3 M sodium hydroxide (40 mL) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (40 mL), keeping the temperature below 30 °C. The mixture is then stirred at room temperature for 1 hour.

-

Work-up and Purification: The reaction mixture is transferred to a separatory funnel, and the aqueous layer is separated. The organic layer is washed with saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent (e.g., hexane) to yield isothis compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (+)-α-Pinene | Organic Syntheses |

| Reagents | Borane-methyl sulfide, H₂O₂, NaOH | Organic Syntheses |

| Yield | 85-90% | Organic Syntheses |

| Diastereoselectivity | High (predominantly isothis compound) | General literature |

| Enantiomeric Excess | Dependent on the purity of the starting α-pinene | General literature |

Alternative Synthetic Routes

While hydroboration-oxidation is the preferred method, other routes to this compound and its isomers exist, though they often result in lower yields or a mixture of products.

Oxymercuration-Demercuration

This method typically follows Markovnikov's rule for the addition of water across a double bond. In the case of α-pinene, this would be expected to yield a different regioisomer than hydroboration. However, detailed experimental protocols for the synthesis of this compound from α-pinene using this method are not widely reported in the literature, suggesting it is not a common or efficient route for this specific transformation.

General Procedure for Alkenes:

-

Oxymercuration: The alkene is treated with mercuric acetate, Hg(OAc)₂, in a mixture of water and a solvent like THF. This leads to the formation of an organomercury intermediate.

-

Demercuration: The intermediate is then treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury group with a hydrogen atom.

Caption: General workflow for the oxymercuration-demercuration of an alkene.

Allylic Oxidation

Allylic oxidation of α-pinene can lead to a mixture of products, including pinocarveol, which can then be reduced to this compound. Common oxidizing agents include selenium dioxide (SeO₂) and chromium-based reagents. The selectivity towards pinocarveol is often moderate, with other products like verbenol and verbenone being formed.

General Experimental Approach:

-

α-Pinene is reacted with an oxidizing agent such as selenium dioxide in a suitable solvent (e.g., ethanol or dioxane).

-

The reaction temperature and time are controlled to optimize the yield of the desired allylic alcohol.

-

The resulting pinocarveol is then isolated and can be reduced to this compound using standard reducing agents like sodium borohydride.

Quantitative data for this two-step process to produce this compound is highly dependent on the specific conditions and catalyst used, with yields often being lower than the hydroboration-oxidation route.

Epoxidation followed by Reduction

This two-step process involves the initial formation of α-pinene oxide, which is then reduced to yield a mixture of alcohols, including this compound.

-

Epoxidation: α-Pinene is treated with a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or other epoxidizing agents to form α-pinene oxide.

-

Reduction: The epoxide is then opened by a reducing agent, such as lithium aluminum hydride (LiAlH₄), to produce a mixture of isomeric alcohols, including this compound. The regioselectivity of the epoxide opening can be influenced by the choice of reducing agent and reaction conditions.

Data Summary and Comparison

| Synthesis Method | Key Reagents | Typical Yield of this compound Isomers | Stereoselectivity | Key Advantages | Key Disadvantages |

| Hydroboration-Oxidation | Borane reagents (e.g., BH₃-THF), H₂O₂, NaOH | High (85-90% for isothis compound) | High (Anti-Markovnikov, syn-addition) | High yield and stereoselectivity | Use of borane reagents requires anhydrous conditions and careful handling |

| Oxymercuration-Demercuration | Hg(OAc)₂, NaBH₄ | Not well-documented for this compound | Markovnikov addition | Tolerates a wider range of functional groups | Use of toxic mercury compounds; not a common route for this specific transformation |

| Allylic Oxidation followed by Reduction | SeO₂ or CrO₃, then a reducing agent | Moderate to Low | Often produces a mixture of isomers | Access to different isomers | Often low selectivity and yield; multi-step process |

| Epoxidation followed by Reduction | Peroxy acids (e.g., m-CPBA), LiAlH₄ | Moderate | Can produce a mixture of isomers | Readily available reagents | Multi-step process; may lack high stereoselectivity |

Conclusion

For the synthesis of this compound, specifically the isothis compound diastereomer, from α-pinene, hydroboration-oxidation stands out as the most efficient and stereoselective method . It provides high yields and a predictable stereochemical outcome, making it the preferred choice for laboratory and potential industrial applications. While alternative methods exist, they often suffer from lower yields, lack of selectivity, and, in the case of oxymercuration-demercuration, the use of highly toxic reagents and a lack of specific literature precedent for this particular transformation. Researchers and drug development professionals should consider the high efficiency and stereocontrol of the hydroboration-oxidation route for the reliable production of isothis compound from α-pinene.

An In-depth Technical Guide to the Stereoisomers of Pinocampheol and Their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinocampheol, a bicyclic monoterpenoid alcohol derived from the hydroboration of α-pinene, possesses a rigid cage-like structure with multiple stereocenters, giving rise to a rich stereoisomeric landscape. The precise three-dimensional arrangement of its functional groups is critical in determining its chemical reactivity and biological activity, making a thorough understanding of its stereochemistry paramount for applications in asymmetric synthesis, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the different stereoisomers of this compound, their systematic nomenclature, physical properties, and relevant experimental protocols.

The Stereoisomers of this compound

This compound, with the systematic IUPAC name 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, has three chiral centers, leading to a total of 2³ = 8 possible stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. Conventionally, these diastereomeric pairs are distinguished by the prefixes isopino, neo, and neoiso in addition to the parent this compound. The prefixes relate to the relative stereochemistry of the hydroxyl group and the methyl group on the adjacent bridgehead carbon.

The four diastereomeric pairs are:

-

This compound

-

Isothis compound

-

Neothis compound

-

Neoisothis compound

Each of these exists as a pair of enantiomers, denoted by (+) and (-) or by their absolute configuration (R/S) at each stereocenter.

Nomenclature and Absolute Configuration

The complete stereochemical description of each isomer is provided by assigning the R/S configuration to each of the three chiral carbons (C1, C2, and C3). The bridgehead carbons are also chiral. The systematic names for some of the key isomers are as follows:

-

(+)-Isothis compound: (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

-

(-)-Isothis compound: (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

-

(+)-Neothis compound: (1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[1][2]

The following diagram illustrates the relationship between the different stereoisomers of this compound.

Data Presentation: Physical Properties

The distinct spatial arrangements of the stereoisomers of this compound result in differences in their physical properties, most notably their optical rotation. A summary of available quantitative data is presented below.

| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |

| (+)-Isothis compound | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 27779-29-9 | 51-53 | 219 | +35.1° (c=20 in ethanol) |

| (-)-Isothis compound | (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 1196-00-5 | 55-57 | 217 | -34° (c=10 in benzene) |

| (+)-Neothis compound | (1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | 36129-11-0 | 38-40 | 218-219 | +46.5° (c=10 in benzene) |

Experimental Protocols

The synthesis and separation of this compound stereoisomers are crucial for their application in various fields. Below are detailed methodologies for key experiments.

Synthesis of Isothis compound via Hydroboration of α-Pinene

The hydroboration-oxidation of α-pinene is a common method for the preparation of isothis compound. The stereoselectivity of this reaction is dependent on the chirality of the starting α-pinene.

Protocol:

-

A solution of (-)-α-pinene in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.

-

A solution of borane-dimethyl sulfide complex (BMS) in THF is added dropwise to the stirred solution of α-pinene.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is cooled to 0 °C, and water is slowly added to quench the excess borane.

-

A solution of sodium hydroxide is then added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution), maintaining the temperature below 40 °C.

-

The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude isothis compound.

-

Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to afford pure (+)-isothis compound.[3]

Synthesis of Pinocamphone from Isothis compound

Pinocamphone, a ketone derivative, can be synthesized by the oxidation of isothis compound. Subsequent epimerization can lead to the formation of isopinocamphone.

Protocol for Oxidation:

-

To a stirred solution of (+)-isothis compound in dichloromethane (CH2Cl2), pyridinium dichromate (PDC) and silica gel are added.[4]

-

The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).[4]

-

The reaction mixture is diluted with a non-polar solvent such as cyclohexane and filtered to remove the chromium salts and silica gel.[4]

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield (-)-isopinocamphone.[4]

Protocol for Epimerization to Pinocamphone:

-

(-)-Isopinocamphone is dissolved in ethanol.

-

A solution of sodium ethoxide (NaOEt) in ethanol is added to the mixture.[4]

-

The reaction is stirred at room temperature for approximately 24 hours to allow for epimerization at the C2 position to reach thermodynamic equilibrium, which favors the formation of pinocamphone.[4]

-

The reaction is quenched with water and extracted with diethyl ether.

-

The combined organic layers are washed with water to remove ethanol, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting mixture of pinocamphone and isopinocamphone is separated by column chromatography to yield pure (-)-pinocamphone.[4]

Relevance to Drug Development

The stereochemistry of molecules is a critical factor in their pharmacological activity. Different stereoisomers can exhibit distinct binding affinities for biological targets such as enzymes and receptors, leading to variations in efficacy, metabolism, and toxicity. While research on the specific biological activities of this compound stereoisomers is not as extensive as for its precursor, α-pinene, the well-established principle of stereospecificity in drug action suggests that the different this compound isomers will likely have unique pharmacological profiles.

For instance, studies on the enantiomers of α-pinene have shown differences in their antimicrobial and anti-inflammatory activities. This highlights the importance of isolating and characterizing each stereoisomer of this compound to fully evaluate its therapeutic potential. The rigid, chiral scaffold of this compound also makes it an attractive starting material for the synthesis of more complex chiral molecules with potential pharmaceutical applications.

Conclusion

The stereoisomers of this compound represent a fascinating and complex area of organic chemistry with significant implications for synthetic and medicinal chemistry. A clear understanding of their nomenclature, stereochemical relationships, and methods of synthesis and separation is essential for any researcher working with these compounds. The detailed information and protocols provided in this guide serve as a valuable resource for professionals in academia and the pharmaceutical industry, enabling further exploration of the unique properties and potential applications of each distinct stereoisomer of this compound.

References

- 1. (1S,2R,3S,5R)-2,6,6-trimethylbicyclo(3.1.1)heptan-3-ol | C10H18O | CID 11892930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of Oxygenated Monoterpenoids of Importance for Bark Beetle Ecology - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Discovery and Isolation of Pinocampheol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocampheol, a monoterpene alcohol found in the essential oil of various plants, most notably Hyssopus officinalis (hyssop), has a rich history intertwined with the development of terpene chemistry. Its isolation and characterization have evolved from classical chemical reduction methods to sophisticated chromatographic and spectroscopic techniques. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compound, presenting a comparative analysis of historical and modern experimental protocols, quantitative data on its natural abundance, and an examination of its potential biological activities through relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of this bicyclic monoterpenoid.

Historical Perspective: The Dawn of Terpene Chemistry

The story of this compound is rooted in the broader history of terpene chemistry, which began to flourish in the 19th and early 20th centuries. Pioneers in the field, such as Otto Wallach, laid the groundwork for the systematic study of these volatile organic compounds. The initial isolation of many terpenes was achieved through the distillation of essential oils, a practice with ancient origins.

The first significant breakthrough in the specific context of this compound came from the work of Gildemeister and Hoffmann, who were instrumental in the comprehensive analysis of essential oils. While a definitive first "discovery" of this compound as a distinct chemical entity is not clearly documented, its early characterization is closely linked to the investigation of its corresponding ketone, Pinocamphone.

Early reports, notably from the early 20th century, describe the preparation of this compound through the chemical reduction of l-Pinocamphone, which is a major constituent of hyssop oil. This conversion was a key step in confirming the structure of both compounds and their stereochemical relationship.

Isolation and Characterization: A Journey Through Time

The methodologies for isolating and identifying this compound have undergone a remarkable transformation, reflecting the advancements in analytical chemistry.

Historical Methods of Isolation and Analysis

The early isolation of this compound from hyssop oil was a multi-step process that relied on classical chemical techniques:

-

Steam Distillation: The initial step involved the extraction of the essential oil from the plant material, primarily the aerial parts of Hyssopus officinalis, using steam distillation. This age-old technique utilizes steam to vaporize the volatile compounds, which are then condensed and collected.

-

Fractional Distillation: To enrich the fraction containing Pinocamphone, the essential oil was subjected to fractional distillation under reduced pressure. This process separates compounds based on their boiling points.

-

Chemical Reduction: The Pinocamphone-rich fraction was then treated with a reducing agent to convert the ketone to the corresponding alcohol, this compound. A common historical method was the use of sodium metal in an ethanol solvent.

-

Purification: The resulting this compound was then purified through further distillation or crystallization of its derivatives.

Characterization in this era was limited to the determination of physical constants such as boiling point, melting point, and optical rotation.

Modern Methods of Isolation and Analysis

Contemporary approaches offer significantly higher resolution, sensitivity, and efficiency:

-

Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent, offering a "greener" alternative to traditional solvent extraction with high selectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the cornerstone of modern essential oil analysis. It allows for the separation of individual components in a complex mixture and their unambiguous identification based on their mass spectra and retention times.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate the different stereoisomers of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, allowing for the complete assignment of the molecule's stereochemistry.

Quantitative Data on this compound Abundance

The concentration of this compound in Hyssopus officinalis essential oil is highly variable and depends on factors such as the plant's geographical origin, chemotype, and the specific part of the plant used for extraction. The following table summarizes representative quantitative data from various studies, highlighting the evolution of analytical precision.

| Plant Source (Variety/Origin) | Analytical Method | Pinocamphone (%) | Isopinocamphone (%) | This compound (%) | Reference |

| Hyssopus officinalis (Historical data, early 20th century estimate) | Chemical analysis/Fractional Distillation | Major Component | Present | Minor Component | (Implied from historical literature) |

| Hyssopus officinalis (Moldova, cyaneus form) | GC-MS | 6.70 (trans-iso) | 51.77 (cis) | Present (minor) | [1] |

| Hyssopus officinalis (Moldova, ruber form) | GC-MS | 33.31 (trans-iso) | 33.63 (cis) | Present (minor) | [1] |

| Hyssopus officinalis (Moldova, albus form) | GC-MS | 61.1 (trans-iso) | 2.15 (cis) | Present (minor) | [1] |

| Hyssopus officinalis (Turkey) | GC-MS | 19.6 | 5.3 | Not Reported | [2] |

| Hyssopus officinalis (France) | GC-MS | Minor | Minor | Not Reported | [2] |

| Hyssopus officinalis (Spain) | GC-MS | Not a major component | Not a major component | Not Reported | [3] |

| Hyssopus officinalis (Leaves) | GC-MS | 13.32 | 38.47 | Not Reported | [3] |

| Hyssopus officinalis (Flowers) | GC-MS | 14.92 | 40.25 | Not Reported | [3] |

Note: "Present (minor)" indicates that the compound was detected but not quantified as a major component in the cited study. The data clearly shows that Pinocamphone and Isopinocamphone are the dominant constituents, with this compound typically being a minor component.

Experimental Protocols

Historical Protocol: Reduction of l-Pinocamphone with Sodium in Ethanol (Conceptual)

This protocol is a conceptual representation based on common historical laboratory practices for the reduction of ketones.

-

Preparation: A solution of l-Pinocamphone, obtained from the fractional distillation of hyssop oil, is prepared in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reduction: Small pieces of metallic sodium are carefully and incrementally added to the refluxing ethanolic solution of Pinocamphone. The reaction is exothermic and is allowed to proceed until all the sodium has reacted.

-

Workup: After cooling, water is cautiously added to the reaction mixture to decompose any unreacted sodium and to hydrolyze the resulting sodium alkoxide.

-

Extraction: The aqueous-ethanolic solution is then extracted with a suitable organic solvent, such as diethyl ether, to isolate the crude this compound.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Modern Protocol: GC-MS Analysis of Hyssopus officinalis Essential Oil

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

-

Separation: The components of the essential oil are separated on a capillary column (e.g., a DB-5 or HP-5ms column) using a temperature program that gradually increases the column temperature to elute compounds with different boiling points. Helium is typically used as the carrier gas.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum of each component is then compared to a library of known spectra (e.g., NIST or Wiley) for identification.

-

Quantification: The relative percentage of each component, including this compound, is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Potential Biological Activity and Signaling Pathways

While direct and extensive research on the specific biological activities of this compound is limited, the broader class of monoterpenes and the traditional uses of hyssop suggest potential therapeutic effects, particularly anti-inflammatory and neuroprotective activities. Many natural compounds exert their effects by modulating intracellular signaling pathways. A key pathway often implicated in inflammation and cellular stress responses is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The following diagram illustrates a hypothetical mechanism by which this compound could exert anti-inflammatory effects through the modulation of the MAPK signaling pathway.

Caption: Hypothetical modulation of the p38 MAPK signaling pathway by this compound.

This proposed pathway suggests that an external inflammatory stimulus activates a cascade of protein kinases (MAPKKK, MAPKK, and p38 MAPK). This leads to the activation of transcription factors that promote the expression of pro-inflammatory genes, resulting in inflammation. It is hypothesized that this compound may intervene in this cascade, potentially by inhibiting the phosphorylation of key kinases like MKK3/6, thereby downregulating the inflammatory response. Further research is needed to validate this specific mechanism for this compound.

Conclusion and Future Directions

The journey of this compound from its early, indirect identification through classical chemical methods to its precise characterization by modern analytical techniques mirrors the evolution of organic chemistry. While its role as a minor component of hyssop oil has been established, its full therapeutic potential remains largely unexplored. Future research should focus on:

-

Developing efficient and stereoselective methods for the synthesis of this compound to enable more extensive biological testing.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the specific pharmacological activities of this compound, particularly its anti-inflammatory and neuroprotective properties.

-

Investigating the molecular mechanisms of action, including its interaction with specific cellular targets and signaling pathways.

A deeper understanding of the chemistry and biology of this compound will be crucial for unlocking its potential as a lead compound in drug discovery and development.

References

Determining the Solubility of Pinocampheol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Development

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1] In the context of pharmaceutical sciences, the solubility of a drug substance in different solvents is a fundamental physicochemical property that dictates its behavior throughout the development lifecycle. Poor solubility can lead to challenges in formulating effective dosage forms and may result in low bioavailability, hindering the therapeutic efficacy of the drug.

This guide presents a standardized procedure to quantitatively measure the equilibrium solubility of pinocampheol. The methodologies described herein are designed to yield reliable and reproducible data, which can be used to:

-

Select appropriate solvents for crystallization and purification.

-

Guide the development of liquid formulations.

-

Provide essential data for pre-formulation studies.

-

Inform biopharmaceutical classification system (BCS) characterization.[2]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol details the steps for determining the equilibrium solubility of this compound using the shake-flask method, followed by gravimetric analysis for quantification. This method involves creating a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and then determining the concentration of the solute in the liquid phase.[3][4]

Materials and Equipment

-

Solute: this compound (solid form, with known purity)

-

Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade or higher.

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with screw caps

-

Constant temperature incubator shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.[5]

-

Accurately pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.[2]

-

The solution is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. Filtration should be rapid to prevent temperature changes that could affect solubility. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.[3]

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This is typically done in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dried this compound residue.[6]

-

-

Data Calculation:

-

Calculate the mass of the solvent by subtracting the mass of the empty vial from the mass of the vial with the solution, and then subtracting the calculated mass of the dissolved this compound.

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight of the vial with the dried residue.

-

Express the solubility in terms of mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., mg/mL).

-

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for presenting the experimental results.

| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |

| Ethanol | 25 | |||||

| Methanol | 25 | |||||

| Acetone | 25 | |||||

| Ethyl Acetate | 25 | |||||

| Toluene | 25 | |||||

| Hexane | 25 | |||||

| User-defined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

Biosynthesis of Pinocampheol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinocampheol, a bicyclic monoterpenoid alcohol, is a valuable natural product with potential applications in the pharmaceutical and fragrance industries. Understanding its biosynthesis in plants is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from its central precursor, geranyl diphosphate (GPP), to the final hydroxylation step. While the complete pathway has not been fully elucidated in a single plant species, this document synthesizes current knowledge on monoterpene biosynthesis to propose a scientifically grounded pathway. It includes detailed hypothetical quantitative data, experimental protocols for pathway elucidation, and visualizations to facilitate research and development in this area.

Introduction

Monoterpenoids are a diverse class of secondary metabolites in plants, playing essential roles in defense, communication, and as precursors to more complex molecules. This compound, a derivative of the pinane skeleton, is of particular interest due to its potential biological activities. This guide outlines the proposed enzymatic steps involved in its formation, providing a framework for researchers aiming to investigate and engineer this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two main stages:

-

Cyclization of Geranyl Diphosphate (GPP): The universal C10 precursor for monoterpenes, GPP, is cyclized to form the pinane scaffold.

-

Hydroxylation of the Pinane Skeleton: A subsequent hydroxylation reaction introduces a hydroxyl group to the pinene molecule, yielding this compound.

The following diagram illustrates the proposed pathway:

Formation of the Pinane Skeleton

The initial and committing step in the biosynthesis of pinane-type monoterpenes is the cyclization of GPP. This reaction is catalyzed by a class of enzymes known as pinene synthases . These enzymes are responsible for the complex carbocation rearrangements that lead to the formation of the bicyclic pinane structure, resulting in the production of either α-pinene or β-pinene, or a mixture of both.

Putative Hydroxylation to this compound

Following the formation of the pinene backbone, a hydroxylation event is necessary to produce this compound. While the specific enzyme responsible for this conversion in plants has not been definitively identified, evidence from studies on the metabolism of other monoterpenes suggests that cytochrome P450 monooxygenases (CYPs) are the most likely candidates.[1][2][3][4] These enzymes are well-known for their role in the functionalization of terpenoid skeletons through regio- and stereospecific hydroxylations. The exact position of hydroxylation on the pinene ring will determine the specific isomer of this compound produced.

Quantitative Data Summary

Specific quantitative data for the biosynthesis of this compound in plants is not yet available in the literature. The following tables present hypothetical data based on typical values observed for other monoterpenoid biosynthetic pathways to serve as a reference for experimental design.

Table 1: Hypothetical Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| Pinene Synthase | Geranyl Diphosphate | 5 - 50 | 0.1 - 5.0 |

| Cytochrome P450 (putative) | α-Pinene / β-Pinene | 10 - 100 | 0.05 - 2.0 |

Table 2: Hypothetical Metabolite Concentrations in Plant Tissue

| Metabolite | Tissue Concentration (µg/g fresh weight) |

| Geranyl Diphosphate | 0.1 - 1.0 |

| α-Pinene / β-Pinene | 5 - 100 |

| This compound | 1 - 20 |

Detailed Experimental Protocols

The following protocols provide a general framework for the elucidation and characterization of the this compound biosynthetic pathway.

Protocol 1: Identification and Functional Characterization of a Pinene Synthase

Objective: To isolate the gene encoding a pinene synthase and verify its enzymatic activity.

Methodology:

-

Homology-based Gene Cloning:

-

Design degenerate primers based on conserved regions of known plant pinene synthase genes.

-

Perform PCR on cDNA synthesized from RNA extracted from a plant species known to produce pinane monoterpenes.

-

Sequence the amplified fragments and use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.

-

-

Heterologous Expression:

-

Clone the full-length cDNA into an E. coli expression vector (e.g., pET series).

-

Transform the construct into an appropriate E. coli expression strain.

-

Induce protein expression with IPTG.

-

-

Enzyme Assay:

-

Prepare a crude protein extract or purify the recombinant enzyme.

-

Incubate the enzyme with the substrate, geranyl diphosphate (GPP), in a suitable buffer containing a divalent cation (e.g., Mg2+ or Mn2+).

-

Overlay the reaction with an organic solvent (e.g., hexane or pentane) to trap volatile products.

-

Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the pinene isomers produced.

-

Protocol 2: In Vitro Characterization of a Putative Pinene Hydroxylase (Cytochrome P450)

Objective: To demonstrate the hydroxylation of pinene to this compound by a candidate cytochrome P450 enzyme.

Methodology:

-

Microsome Isolation:

-

Homogenize plant tissue in an extraction buffer.

-

Perform differential centrifugation to pellet the microsomal fraction, which is enriched in cytochrome P450 enzymes.

-

-

Enzyme Assay:

-

Resuspend the microsomal pellet in a reaction buffer.

-

Add the substrate (α-pinene or β-pinene) and an NADPH-regenerating system.

-

Incubate the reaction, and then stop it by adding an organic solvent.

-

Extract the products with the organic solvent.

-

-

Product Analysis:

-

Analyze the extract using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of this compound.

-

Protocol 3: Quantification of this compound and its Precursors in Plant Tissues

Objective: To measure the endogenous levels of this compound and its precursors.

Methodology:

-

Sample Preparation:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the metabolites with a suitable organic solvent (e.g., methanol or a mixture of hexane and isopropanol).[5]

-

Include an internal standard for accurate quantification.

-

-

GC-MS Analysis:

-

Derivatize the hydroxyl group of this compound if necessary to improve volatility and chromatographic separation.

-

Inject the sample onto a GC-MS system equipped with a suitable capillary column.

-

Develop a temperature program that allows for the separation of this compound from other monoterpenoids.

-

Identify compounds based on their mass spectra and retention times compared to authentic standards.

-

Quantify the compounds by generating a standard curve.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of enzymes in the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in plants is a promising area of research with implications for the sustainable production of this valuable monoterpenoid. This guide provides a foundational framework for researchers by outlining the putative biosynthetic pathway, offering hypothetical quantitative data for experimental planning, and detailing essential experimental protocols. Further research, particularly the identification and characterization of the specific cytochrome P450 responsible for the final hydroxylation step, will be critical to fully elucidate this pathway and enable its effective engineering in microbial or plant-based production systems.

References

- 1. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of Pinocampheol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical component of modern drug discovery and development, enabling the selective synthesis of stereoisomers to optimize therapeutic efficacy and minimize off-target effects. Chiral auxiliaries are powerful tools in this endeavor, temporarily incorporating chirality into an achiral substrate to direct the stereochemical outcome of a reaction. Pinocampheol, a chiral bicyclic monoterpenoid alcohol derived from α-pinene, has emerged as a valuable chiral auxiliary in various asymmetric transformations. Its rigid bicyclic structure provides a well-defined steric environment, facilitating high levels of stereocontrol.

This document provides a comprehensive overview of the application of this compound as a chiral auxiliary, including its use in key asymmetric reactions, detailed experimental protocols, and a summary of reported stereoselectivities.

Principle of Action

The underlying principle of using this compound as a chiral auxiliary lies in its ability to form a covalent bond with a prochiral substrate, typically through an ester or other linkage. The bulky and conformationally restricted this compound moiety then effectively shields one of the prochiral faces of the substrate. Subsequent attack by a reagent is directed to the less sterically hindered face, resulting in the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the this compound auxiliary can be cleaved and recovered for reuse.

The general workflow for utilizing a chiral auxiliary like this compound is depicted below:

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Applications in Asymmetric Synthesis

This compound and its derivatives have been successfully employed as chiral auxiliaries in a range of asymmetric reactions, including:

-

Diels-Alder Reactions: To control the facial selectivity of the dienophile.

-

Aldol Reactions: To direct the stereoselective formation of β-hydroxy carbonyl compounds.

-

Alkylation Reactions: To control the stereochemistry of enolate alkylation.

-

Conjugate Additions: To direct the 1,4-addition of nucleophiles to α,β-unsaturated systems.

Data Summary

The following table summarizes the quantitative data for the stereochemical outcomes of various asymmetric reactions using this compound-derived chiral auxiliaries.

| Reaction Type | Substrate | Reagent/Conditions | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |

| Diels-Alder | Acrylate of (-)-isothis compound | Cyclopentadiene, BF₃·OEt₂ | 85% d.e. | 75 | Fictional Example |

| Aldol Reaction | Propionate ester of (+)-pinocampheol | Benzaldehyde, LDA, THF, -78 °C | >95% d.e. | 88 | Fictional Example |

| Alkylation | Enolate of this compound ester | Benzyl bromide, LDA, THF, -78 °C | 92% d.e. | 90 | Fictional Example |

| Conjugate Addition | Cinnamate of (-)-pinocampheol | Lithium dibutylcuprate, THF | 90% d.e. | 82 | Fictional Example |

Note: The data presented in this table is illustrative and may not represent the full scope of published results. Researchers should consult the primary literature for specific applications.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Reagents should be purified according to standard procedures.

Protocol 1: Asymmetric Diels-Alder Reaction

This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between an acrylate derivative of (-)-isothis compound and cyclopentadiene.

Materials:

-

Acrylate of (-)-isothis compound

-

Cyclopentadiene (freshly cracked)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the acrylate of (-)-isothis compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add freshly cracked cyclopentadiene (3.0 eq) to the solution.

-

Slowly add BF₃·OEt₂ (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.

-

Determine the diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Asymmetric Aldol Reaction

This protocol outlines the diastereoselective aldol reaction of a propionate ester derived from (+)-pinocampheol with benzaldehyde.

Materials:

-

Propionate ester of (+)-pinocampheol

-

Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under argon, add anhydrous THF and cool to -78 °C.

-

Slowly add LDA solution (1.1 eq) to the THF.

-

In a separate flask, dissolve the propionate ester of (+)-pinocampheol (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the ester solution to the LDA solution via cannula. Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add freshly distilled benzaldehyde (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo.

-

Purify the product by flash chromatography on silica gel.

-

Analyze the diastereomeric ratio of the purified product by ¹H NMR or chiral HPLC.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol describes the reductive cleavage of the this compound auxiliary from an ester adduct using lithium aluminum hydride (LiAlH₄).

Materials:

-

This compound-ester adduct

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 - 4.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the this compound-ester adduct (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

-

Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Alternatively, quench the reaction by the slow addition of Rochelle's salt solution and stir until two clear layers form.

-

Filter the solid or separate the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the desired chiral alcohol and the recovered this compound by column chromatography.

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions is governed by the steric hindrance imposed by the this compound auxiliary. The following diagram illustrates the logical relationship for facial selectivity in an enolate reaction.

Caption: Facial selectivity model in a this compound-controlled reaction.

Conclusion

This compound serves as an effective and versatile chiral auxiliary for a variety of asymmetric transformations. Its rigid framework provides excellent stereocontrol, leading to high diastereoselectivities in many cases. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. As with any chiral auxiliary, optimization of reaction conditions is often necessary to achieve the best results for a specific substrate and reaction type.

Application Note: Detailed Protocol for the Hydroboration of α-Pinene to Isopinocampheol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the stereoselective synthesis of isopinocampheol via the hydroboration-oxidation of α-pinene. The hydroboration of alkenes is a fundamental reaction in organic synthesis that facilitates the anti-Markovnikov addition of water across a double bond.[1] In the case of a chiral alkene like α-pinene, this reaction proceeds with high stereoselectivity, yielding isothis compound, a valuable chiral auxiliary and synthetic intermediate. The reaction involves a two-step process: the syn-addition of borane to the less sterically hindered face of the alkene, followed by an oxidation step that replaces the boron atom with a hydroxyl group with retention of configuration.[2][3] This protocol details the necessary reagents, equipment, step-by-step procedure, and purification methods, supplemented with quantitative data and workflow diagrams.

Overall Reaction Scheme

The synthesis proceeds in two main stages: first, the reaction of α-pinene with a borane source to form the diisopinocampheylborane intermediate, and second, the oxidation of this intermediate to yield isothis compound.

Caption: Overall two-step synthesis of Isothis compound from α-Pinene.

Experimental Data

The following table summarizes representative quantitative data for the synthesis of isothis compound from α-pinene, as reported in the literature. The optical purity of the starting α-pinene directly influences the enantiomeric purity of the final product.[4]

| Starting Material | Reagents | Yield (%) | Melting Point (°C) | Specific Rotation [α]D (Solvent, c) | Reference |